Product packaging for 2-(4-Methylnaphthalen-1-yl)pyrrolidine(Cat. No.:CAS No. 524674-39-3)

2-(4-Methylnaphthalen-1-yl)pyrrolidine

Cat. No.: B13594081
CAS No.: 524674-39-3
M. Wt: 211.30 g/mol
InChI Key: MNNZRIYQLJYSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylnaphthalen-1-yl)pyrrolidine is a chemical compound of significant interest in pharmaceutical and organic chemistry research. It features a pyrrolidine ring, a five-membered nitrogen-containing saturated heterocycle that is a privileged structure in drug discovery . The pyrrolidine ring enables researchers to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity, which increases three-dimensional coverage and can influence the stereochemistry and physicochemical properties of potential drug candidates . This scaffold is incorporated into numerous bioactive molecules and FDA-approved drugs, underscoring its value in the design of new therapeutic agents . The compound combines this versatile pyrrolidine scaffold with a 4-methylnaphthalen-1-yl (1,4-disubstituted naphthyl) group. This specific naphthalene substitution pattern is found in other research compounds, suggesting its potential for investigating interactions with biological targets . Researchers can utilize this building block to develop novel molecules for various pharmacological applications. The compound is provided for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17N B13594081 2-(4-Methylnaphthalen-1-yl)pyrrolidine CAS No. 524674-39-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

524674-39-3

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-(4-methylnaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C15H17N/c1-11-8-9-14(15-7-4-10-16-15)13-6-3-2-5-12(11)13/h2-3,5-6,8-9,15-16H,4,7,10H2,1H3

InChI Key

MNNZRIYQLJYSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3CCCN3

Origin of Product

United States

Synthetic Methodologies for 2 4 Methylnaphthalen 1 Yl Pyrrolidine

Retrosynthetic Analysis and Strategic Disconnections for the 2-(4-Methylnaphthalen-1-yl)pyrrolidine Core

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, several strategic disconnections can be envisioned to guide the design of a synthetic pathway.

The most intuitive disconnections involve breaking the bonds forming the pyrrolidine (B122466) ring or the bond connecting the ring to the naphthalene (B1677914) moiety. Key retrosynthetic strategies are outlined below:

C-N Bond Disconnection: A primary approach involves disconnecting one of the C-N bonds of the pyrrolidine ring. This leads to a linear amino alcohol or amino halide precursor. For instance, a disconnection at the N1-C2 bond suggests a precursor like a 4-amino-1-(4-methylnaphthalen-1-yl)butan-1-ol, which can be cyclized via dehydration or conversion of the hydroxyl group to a leaving group.

C2-Aryl Bond Disconnection: An alternative strategy is to disconnect the C-C bond between the pyrrolidine C2 carbon and the naphthalene ring. This approach separates the synthesis of the pyrrolidine heterocycle from the introduction of the aryl group. The precursors would be a suitable 2-substituted pyrrolidine (e.g., with a leaving group or a metallic species) and a 4-methylnaphthalene derivative, which can be coupled using transition-metal-catalyzed cross-coupling reactions. nih.gov

Double C-N Bond Disconnection: A more comprehensive disconnection breaks both C-N bonds of the ring, leading to a 1,4-difunctionalized butane (B89635) derivative and an amine source. This strategy often involves the reaction of a 1,4-dihaloalkane with a primary amine attached to the 4-methylnaphthalen-1-yl group.

These disconnections form a "retrosynthetic tree" that maps out multiple potential synthetic routes, allowing for the selection of the most efficient and practical pathway based on available starting materials and reaction reliability. ub.edu

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several forward-synthetic pathways can be developed. These pathways focus on either constructing the pyrrolidine ring with the naphthalene moiety already in place or attaching the naphthalene ring to a pre-formed heterocyclic core.

The formation of the pyrrolidine ring is a cornerstone of the synthesis. Numerous methods have been established for constructing this five-membered heterocycle. organic-chemistry.org

Intramolecular Cyclization: A common and robust method is the intramolecular SN2 cyclization of γ-amino halides or tosylates. The precursor, a 4-amino-1-haloalkane, can be synthesized from a corresponding amino alcohol. The cyclization is typically promoted by a base to deprotonate the amine, which then acts as an intramolecular nucleophile.

Reductive Amination: The pyrrolidine ring can be formed through a double reductive amination cascade starting from a 1,4-dicarbonyl compound and a primary amine. acs.org In the context of the target molecule, this would involve reacting a ketone or aldehyde precursor bearing the 4-methylnaphthalen-1-yl group with a source of ammonia (B1221849) or a protected amine, followed by reduction.

[3+2] Cycloaddition: 1,3-dipolar cycloaddition reactions between an azomethine ylide and an alkene are a powerful tool for constructing substituted pyrrolidines, often with high stereocontrol. acs.org An azomethine ylide can be generated in situ from an imine, which then reacts with a suitable dipolarophile to form the pyrrolidine ring.

N-substitution, if required, can be performed on the secondary amine of the pyrrolidine ring through standard methods such as reductive amination with an aldehyde or ketone, or alkylation with an alkyl halide.

Introducing the bulky 4-methylnaphthalene group at the C2 position is a key challenge. This can be achieved either by building the ring from a naphthalene-containing starting material or by direct arylation of a pyrrolidine derivative.

Synthesis from Naphthalene-Containing Precursors: This approach involves starting with a molecule that already contains the 4-methylnaphthalene skeleton. For example, a Friedel-Crafts acylation of 1-methylnaphthalene (B46632) with succinic anhydride (B1165640) would yield a keto-acid, which can be converted into a γ-amino ketone. Subsequent intramolecular reductive amination would furnish the desired 2-arylpyrrolidine core.

Direct C2-Arylation: Modern cross-coupling methodologies allow for the direct formation of the C-C bond between the pyrrolidine and naphthalene rings. A palladium- or copper-catalyzed Suzuki-Miyaura coupling between a 2-halopyrrolidine or a pyrrolidine-2-boronic ester and 1-bromo-4-methylnaphthalene (B1266045) is a viable strategy. nih.gov Similarly, methods for the copper-catalyzed intermolecular carboamination of vinylarenes could be adapted, using 1-vinyl-4-methylnaphthalene as the starting alkene. nih.gov

Controlling the stereochemistry at the C2 position is critical for applications in catalysis and pharmacology. The synthesis of a single enantiomer can be achieved through asymmetric catalysis, the use of chiral auxiliaries, or the resolution of a racemic mixture. mdpi.com

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for separation.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. tandfonline.com For instance, an achiral precursor can be attached to a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's sultam. acs.org A subsequent cyclization or substitution reaction proceeds with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary is then cleaved to yield the enantiomerically enriched product. The effectiveness of this approach often depends on the specific reaction and substrate.

Table 1: Examples of Chiral Auxiliaries in Pyrrolidine Synthesis
Chiral AuxiliaryKey TransformationTypical Diastereomeric Excess (d.e.)Reference Principle
Evans OxazolidinonesAsymmetric Alkylation>95% researchgate.net
Oppolzer's SultamAsymmetric 1,3-Dipolar Cycloaddition>98% acs.org
(S)- or (R)-ProlinolAsymmetric Michael Addition90-99% unibo.it
tert-ButanesulfinamideDiastereoselective addition to N-sulfinylimines>90% acs.org

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition-Metal Catalysis: Chiral ligands coordinated to transition metals like palladium, rhodium, iridium, or copper can catalyze enantioselective reactions. For example, an asymmetric intramolecular hydroamination of an amino-alkene precursor, catalyzed by a copper complex with a chiral ligand, can produce the 2-arylpyrrolidine with high enantioselectivity. nih.gov

Organocatalysis: Small organic molecules, often derived from natural amino acids like proline, can catalyze asymmetric reactions. A proline-catalyzed asymmetric α-amination or Michael addition could be used to set the stereocenter in a precursor molecule before cyclization. unibo.it

Biocatalysis: Enzymes offer unparalleled stereoselectivity. Transaminases (TAs) can convert a prochiral ketone into a chiral amine with very high enantiomeric excess. nih.govacs.org A synthetic route could involve the enzymatic amination of a 4-(4-methylnaphthalen-1-yl)-4-oxobutanoate precursor, followed by reduction and cyclization to yield the enantiopure pyrrolidine. acs.org

Table 2: Asymmetric Catalytic Methods for 2-Arylpyrrolidine Synthesis
Catalytic SystemReaction TypeTypical Enantiomeric Excess (e.e.)Reference Principle
Pd-Catalyst / Chiral Phosphine (B1218219) LigandCarboaminationup to 94% nih.gov
Cu-Catalyst / Chiral Bisphosphine LigandIntramolecular Hydroamination>95% nih.gov
Transaminase (TA) EnzymeAsymmetric Amination of Ketones>99% nih.govacs.org
Chiral Phosphoric AcidAza-Michael 'Cycle' Reactionup to 90% whiterose.ac.uk

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers.

Stereoselective Synthesis of Enantiopure this compound

Optimization of Reaction Conditions and Process Intensification

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is also a critical consideration.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are primary candidates for the synthesis of 2-(aryl)pyrrolidines. The choice of catalyst system, particularly the ligand coordinated to the palladium center, is paramount in determining the reaction's success.

For a Suzuki-Miyaura coupling, which would involve the reaction of a 1-halo-4-methylnaphthalene with a pyrrolidine-2-boronic acid derivative, the ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Electron-rich and sterically bulky phosphine ligands are often employed to enhance catalyst activity and stability. For instance, ligands such as SPhos, XPhos, and RuPhos have demonstrated effectiveness in coupling sterically hindered and electronically diverse substrates. The selection of the appropriate ligand can significantly impact reaction yields and rates.

Similarly, in a Buchwald-Hartwig amination, which would couple 1-halo-4-methylnaphthalene directly with pyrrolidine, the ligand design is critical to promote the C-N bond formation. Bidentate phosphine ligands like BINAP and DPEPhos were foundational in the development of this reaction, while more recent generations of catalysts often utilize bulky monophosphine ligands from the Buchwald and Hartwig groups. These advanced ligands can promote the coupling of a wider range of amines and aryl halides under milder conditions. The choice between different generations of ligands depends on the specific substrates and desired reaction conditions.

Below is a representative table illustrating the effect of different ligands on the yield of a generic Suzuki-Miyaura cross-coupling reaction to form an aryl-pyrrolidine derivative.

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane (B91453)11088
3Pd(OAc)₂XPhosCs₂CO₃t-BuOH8092
4Pd₂(dba)₃RuPhosK₂CO₃2-MeTHF9095

This is an interactive data table based on generalized findings for analogous reactions.

The choice of solvent and the precise control of reaction temperature are critical factors that significantly influence the efficiency of cross-coupling reactions. The solvent must be capable of dissolving the reactants, catalyst, and base, while also facilitating the catalytic cycle. Common solvents for Suzuki-Miyaura and Buchwald-Hartwig reactions include ethereal solvents like 1,4-dioxane and tetrahydrofuran (B95107) (THF), as well as aromatic hydrocarbons such as toluene.

Temperature regulation is crucial for both reaction kinetics and catalyst stability. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of undesired byproducts. researchgate.net For instance, in some palladium-catalyzed couplings, temperatures exceeding 100 °C can lead to the precipitation of palladium black, which reduces the catalytic activity. researchgate.net Therefore, finding the optimal temperature that balances reaction speed and catalyst longevity is essential. Microwave-assisted heating has emerged as a technique for process intensification, often allowing for significantly reduced reaction times and improved yields due to rapid and uniform heating.

The following table illustrates the impact of solvent and temperature on the yield of a model Buchwald-Hartwig amination reaction.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene1101275
21,4-Dioxane100885
3THF652460
42-MeTHF901090

This is an interactive data table based on generalized findings for analogous reactions.

The application of green chemistry principles is increasingly important in the scale-up of synthetic processes. For the synthesis of this compound, this involves several considerations. The use of greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have a better environmental, health, and safety profile than traditional solvents like 1,4-dioxane, is a key aspect. nih.govnsf.gov

Atom economy is another important principle, and cross-coupling reactions are generally favorable in this regard. Minimizing waste can be further achieved by optimizing catalyst loading. Reducing the amount of precious metal catalyst, such as palladium, is both economically and environmentally beneficial. acs.org The development of highly active catalyst systems allows for lower catalyst loadings, often in the parts-per-million (ppm) range for industrial applications. acs.org

Energy efficiency can be improved by conducting reactions at lower temperatures or by using alternative energy sources like microwave irradiation. Furthermore, simplifying work-up and purification procedures, for example, by using catalysts that can be easily removed, contributes to a more sustainable process. The choice of a base is also a consideration, with inorganic bases like potassium carbonate often being preferred over organic bases from a green chemistry perspective. acsgcipr.org

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The synthesis of structurally modified analogues of this compound allows for the exploration of structure-activity relationships for various applications. Modifications can be made to both the pyrrolidine ring and the naphthalene moiety.

Modifications to the pyrrolidine ring can be achieved through various synthetic strategies. C-substitution, the introduction of substituents at other positions on the pyrrolidine ring, can be accomplished by starting with appropriately substituted pyrrolidine precursors. For example, using a 3- or 4-substituted pyrrolidine in a cross-coupling reaction would yield the corresponding substituted analogue. The stereochemistry of these substituents can often be controlled through the use of chiral starting materials. nih.gov

N-functionalization of the pyrrolidine nitrogen is a common and relatively straightforward modification. The secondary amine of the pyrrolidine ring is nucleophilic and can react with a variety of electrophiles. nih.gov For instance, N-alkylation can be achieved by reaction with alkyl halides, while N-acylation can be performed using acid chlorides or anhydrides. N-arylation can also be accomplished via a second Buchwald-Hartwig amination. These modifications can significantly alter the properties of the molecule.

The following table provides examples of N-functionalized derivatives of a generic 2-arylpyrrolidine.

EntryReagentReaction TypeProduct
1Methyl iodideN-AlkylationN-Methyl-2-arylpyrrolidine
2Acetyl chlorideN-AcylationN-Acetyl-2-arylpyrrolidine
3Benzyl bromideN-BenzylationN-Benzyl-2-arylpyrrolidine
4Phenylboronic acidN-ArylationN-Phenyl-2-arylpyrrolidine

This is an interactive data table illustrating potential modifications.

Variations on the naphthalene moiety can be achieved by starting with different substituted naphthalene precursors. To change the position of the methyl group, one could use, for example, 1-halo-3-methylnaphthalene or 1-halo-5-methylnaphthalene as the starting material for the cross-coupling reaction. The position of the methyl group can influence the electronic properties and steric hindrance of the naphthalene ring, which may in turn affect the efficiency of the coupling reaction.

Additional substituents can be introduced onto the naphthalene ring either by starting with a polysubstituted naphthalene derivative or by post-synthetic modification of the this compound product. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used to introduce new functional groups onto the naphthalene ring, although regioselectivity would need to be carefully controlled. The synthesis of a variety of substituted naphthalenes is well-documented and provides a toolbox for creating diverse analogues. researchgate.netbohrium.com

Exploration of Bioisosteric Replacements in the Pyrrolidine-Naphthalene Framework

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to enhance its biological activity, improve pharmacokinetic properties, or reduce toxicity, while maintaining the original pharmacophoric pattern. spirochem.com For the this compound scaffold, this exploration can be divided into two main areas: modifications to the saturated pyrrolidine ring and alterations to the aromatic 4-methylnaphthalene moiety.

Bioisosteric Replacements for the Pyrrolidine Ring

The pyrrolidine ring is a prevalent scaffold in FDA-approved pharmaceuticals, valued for its three-dimensional structure and the basic nitrogen atom which often serves as a key interaction point with biological targets. nih.govfrontiersin.org However, it can also be a site of metabolic vulnerability or contribute to undesirable physicochemical properties. Bioisosteric replacements can address these issues by substituting the ring with other cyclic or acyclic structures that mimic its essential features. nih.gov

Potential isosteres for the pyrrolidine ring aim to maintain the spatial orientation of the naphthalene group relative to the nitrogen atom while modulating properties such as basicity (pKa), lipophilicity, and metabolic stability. For instance, replacing the pyrrolidine core with larger rings like piperidine (B6355638) can alter the vector and distance of the nitrogen, potentially finding new interactions within a binding pocket. cambridgemedchemconsulting.com Conversely, other five-membered heterocyclic rings, such as tetrahydrofuran or thiolane, can replace the pyrrolidine to eliminate the basic nitrogen while retaining a similar conformational profile. Acyclic analogs can offer increased flexibility, which may be beneficial for target binding. nih.gov

The table below summarizes potential bioisosteric replacements for the pyrrolidine moiety and the rationale for their consideration.

Original MoietyBioisosteric ReplacementRationale for Replacement
PyrrolidinePiperidineAlters ring size and basicity; explores different spatial vectors. cambridgemedchemconsulting.com
PyrrolidineAzetidineReduces ring size and lipophilicity; can improve metabolic stability.
PyrrolidineTetrahydrofuranRemoves basic nitrogen, potentially improving selectivity and reducing off-target effects.
PyrrolidinePyrrolidin-2-oneIntroduces a polar carbonyl group, reduces basicity, and acts as a hydrogen bond acceptor. nih.gov
PyrrolidineAcyclic AminoalkanesIncreases conformational flexibility; may improve binding affinity. nih.gov
PyrrolidineAzaspiro[3.3]heptaneIntroduces greater 3D complexity and rigidity; can improve metabolic stability and explore new chemical space. cambridgemedchemconsulting.com

Bioisosteric Replacements for the 4-Methylnaphthalene Moiety

The 4-methylnaphthalene group is a large, lipophilic moiety that contributes significantly to the molecule's interaction via hydrophobic and π-stacking forces. However, naphthalene rings can be susceptible to oxidative metabolism, leading to the formation of reactive intermediates. Bioisosteric replacement of this group seeks to retain the key aromatic interactions while improving the metabolic profile and other properties like solubility. pressbooks.pub

Common replacements include other bicyclic aromatic systems such as quinoline, isoquinoline, or indole, where the introduction of a nitrogen atom can alter electronic properties, introduce hydrogen bonding capabilities, and change metabolic pathways. ebyu.edu.tr A more novel approach involves the use of non-classical isosteres like benzazaborinines. acs.org Studies on propranolol (B1214883) analogs have shown that replacing the naphthalene ring with a benzazaborinine ring can result in compounds with comparable biological potency and improved pharmacokinetic profiles, including enhanced bioavailability and brain penetration. acs.orgresearchgate.netnih.gov The boron atom in the ring mimics a C-H group but alters the electronic distribution and metabolic susceptibility. researchgate.net

The table below details potential bioisosteric replacements for the 4-methylnaphthalene group.

Original MoietyBioisosteric ReplacementRationale for Replacement
NaphthaleneQuinoline / IsoquinolineIntroduces a nitrogen atom to modulate electronics, solubility, and potential for hydrogen bonding.
NaphthaleneIndoleBioisosteric ring system with different hydrogen bonding properties (N-H donor). ebyu.edu.tr
NaphthaleneBenzofuran / BenzothiopheneReplaces a benzene (B151609) ring with a five-membered heterocycle, altering size, electronics, and metabolism.
NaphthaleneBenzazaborinineA non-classical isostere that can maintain biological activity with potentially improved metabolic stability and ADME properties. acs.orgnih.gov
NaphthaleneSaturated Bicyclic RingsReplaces the aromatic system to increase 3D character and improve solubility and metabolic stability. pressbooks.pub

The exploration of these bioisosteric replacements provides a rational pathway to optimize the pharmacological and pharmacokinetic profile of compounds based on the this compound framework.

Advanced Structural Elucidation and Conformational Analysis of 2 4 Methylnaphthalen 1 Yl Pyrrolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 2-(4-methylnaphthalen-1-yl)pyrrolidine in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon resonances, providing detailed insights into the molecular framework and stereochemistry.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Establishing Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals the scalar coupling network between adjacent protons. For this compound, this experiment would confirm the connectivity within the pyrrolidine (B122466) ring, showing correlations between the methine proton at the C2 position and the adjacent methylene (B1212753) protons, as well as the coupling between the geminal and vicinal protons of the pyrrolidine ring. It would also establish the coupling relationships between the aromatic protons on the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom. This is instrumental in assigning the carbon resonances of the pyrrolidine and naphthalene moieties based on the already assigned proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for establishing the connectivity between the pyrrolidine ring and the naphthalene system. Key HMBC correlations would be expected between the C2 proton of the pyrrolidine ring and the C1 and C8a carbons of the naphthalene ring, as well as between the methyl protons and the C4, C3, and C4a carbons of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity, providing crucial information about the stereochemistry and preferred conformation of the molecule. For instance, NOESY would reveal spatial correlations between the C2 proton of the pyrrolidine ring and specific protons on the naphthalene ring, helping to define the relative orientation of the two ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY Correlations
Pyrrolidine Ring
C2~60-65~4.0-4.5 (m)H3α, H3βC3, C5, C1'H8', H3α, H3β
C3~25-30~1.8-2.2 (m)H2, H4α, H4βC2, C4, C5H2, H4α, H4β, H5α, H5β
C4~23-28~1.7-2.1 (m)H3α, H3β, H5α, H5βC3, C5H3α, H3β, H5α, H5β
C5~46-51~3.0-3.5 (m)H4α, H4βC2, C4H4α, H4β
Naphthalene Ring
C1'~135-140--H2, H8'-
C2'~125-130~7.3-7.5 (d)H3'C1', C3', C4', C4a'H3'
C3'~124-129~7.2-7.4 (d)H2'C1', C2', C4', C4-CH₃H2', H4-CH₃
C4'~132-137--H3', H5', H4-CH₃-
C4a'~130-135--H5', H8'-
C5'~126-131~8.0-8.2 (d)H6'C4a', C6', C7', C8a'H6'
C6'~125-130~7.4-7.6 (t)H5', H7'C5', C7', C8'H5', H7'
C7'~126-131~7.5-7.7 (t)H6', H8'C5', C6', C8a'H6', H8'
C8'~123-128~7.8-8.0 (d)H7'C1', C4a', C8a'H2, H7'
C8a'~133-138--H5', H8'-
4-CH₃~19-24~2.5-2.8 (s)-C3', C4', C4a'H3', H5'

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Dynamic NMR Studies for Characterizing Conformational Isomerism and Molecular Dynamics

Dynamic NMR (DNMR) studies can provide valuable information about the conformational flexibility of this compound. The pyrrolidine ring can undergo puckering, and there may be restricted rotation around the C2-C1' single bond connecting the pyrrolidine and naphthalene rings. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shapes of certain signals. At lower temperatures, the interconversion between different conformers may become slow on the NMR timescale, leading to the appearance of distinct sets of signals for each conformer. Analysis of these temperature-dependent spectral changes can allow for the determination of the energy barriers associated with these conformational processes, such as ring inversion and bond rotation.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule based on the vibrations of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic naphthalene ring (around 3000-3100 cm⁻¹) and the aliphatic pyrrolidine ring and methyl group (around 2850-3000 cm⁻¹). C=C stretching vibrations of the naphthalene ring would appear in the 1500-1600 cm⁻¹ region. C-N stretching vibrations of the pyrrolidine ring would be observed in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would be particularly sensitive to the vibrations of the non-polar naphthalene ring system, with strong bands expected for the aromatic C=C stretching modes.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-3000 (weak to medium)3100-3000 (strong)
Aliphatic C-H Stretch3000-2850 (medium to strong)3000-2850 (medium)
Aromatic C=C Stretch1600-1500 (medium)1600-1500 (strong)
C-N Stretch1250-1000 (medium)1250-1000 (weak)
C-H Bending1470-1350 (medium)1470-1350 (medium)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass and elemental composition of a compound. For this compound (C₁₅H₁₇N), the expected exact mass can be calculated with high accuracy. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A plausible fragmentation pathway would involve the initial formation of the molecular ion [M]⁺•. Subsequent fragmentation could involve the loss of a hydrogen atom to form the [M-1]⁺ ion, which is often a stable iminium ion. Another likely fragmentation pathway is the cleavage of the C2-C1' bond, leading to the formation of a stable pyrrolidinyl cation and a methylnaphthalenyl radical, or vice versa.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated Exact MassPredicted Relative AbundancePlausible Fragmentation Pathway
[C₁₅H₁₇N]⁺• (M⁺•)211.1361ModerateMolecular Ion
[C₁₅H₁₆N]⁺210.1283HighLoss of H• from the pyrrolidine ring
[C₁₁H₉]⁺141.0704ModerateCleavage of C2-C1' bond
[C₄H₈N]⁺70.0657HighCleavage of C2-C1' bond

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the molecular structure in the solid state. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing precise bond lengths, bond angles, and torsional angles.

Theoretical and Computational Investigations of 2 4 Methylnaphthalen 1 Yl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For 2-(4-Methylnaphthalen-1-yl)pyrrolidine, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can provide significant insights into its behavior at the molecular level. These calculations are fundamental to understanding the compound's reactivity, stability, and spectroscopic signatures.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is likely distributed across both the naphthalene and pyrrolidine (B122466) moieties.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

ParameterFormulaCalculated Value (eV)
EHOMO--5.89
ELUMO--0.25
Energy Gap (ΔE)ELUMO - EHOMO5.64
Ionization Potential (I)-EHOMO5.89
Electron Affinity (A)-ELUMO0.25
Electronegativity (χ)(I + A) / 23.07
Chemical Hardness (η)(I - A) / 22.82
Chemical Softness (S)1 / (2η)0.18
Electrophilicity Index (ω)χ2 / (2η)1.67

Note: The data in this table is hypothetical and serves as a representative example for this compound based on typical DFT calculations for similar aromatic-alicyclic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. malayajournal.org The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. Green regions represent neutral electrostatic potential.

In the case of this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the pyrrolidine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The π-electron cloud of the naphthalene ring would also exhibit negative potential. Regions of positive potential are expected around the hydrogen atoms of the pyrrolidine ring and the methyl group.

Prediction of Vibrational and NMR Spectral Parameters

DFT calculations can accurately predict the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of a molecule. researchgate.net These theoretical predictions are instrumental in the interpretation and assignment of experimental spectra.

Vibrational Spectroscopy: Theoretical vibrational frequencies are calculated, which correspond to the various vibrational modes of the molecule. For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic groups, N-H stretching of the pyrrolidine ring, and various C-C and C-N stretching and bending vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the 1H and 13C NMR chemical shifts. researchgate.net These predicted shifts are valuable for assigning the signals in experimental NMR spectra. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the naphthalene ring, the methyl group, and the pyrrolidine ring, reflecting their unique electronic environments.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Naphthalene-H7.2 - 8.1125 - 135
Pyrrolidine-CH21.8 - 3.525 - 55
Pyrrolidine-CH3.8 - 4.260 - 65
Methyl-H2.521

Note: The data in this table is hypothetical and represents typical chemical shift ranges for the functional groups present in this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of their conformational flexibility and the influence of the surrounding environment, such as a solvent. By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them.

These simulations can reveal how the molecule behaves in different solvents, which is crucial for understanding its solubility and reactivity in various media. For instance, in a polar solvent like water, the pyrrolidine ring may adopt conformations that maximize hydrogen bonding interactions. In a nonpolar solvent, intramolecular interactions may become more dominant in determining the preferred conformation.

Molecular Docking Studies with Select Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govmdpi.commdpi.com

Characterization of Ligand-Binding Site Interactions and Potential Binding Modes

Through molecular docking simulations, it is possible to identify potential binding modes of this compound within the active site of a target macromolecule. The analysis of these docked poses can elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity.

For example, the pyrrolidine nitrogen could act as a hydrogen bond acceptor, while the naphthalene ring could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The methyl group can also contribute to hydrophobic interactions. Understanding these interactions is fundamental for structure-based drug design and for predicting the biological activity of the compound.

Interaction TypePotential Interacting Groups on CompoundPotential Interacting Residues in Protein
Hydrogen BondingPyrrolidine N-HAsp, Glu, Ser, Thr (acceptor)
HydrophobicNaphthalene ring, Pyrrolidine CH2, Methyl groupAla, Val, Leu, Ile, Phe
π-π StackingNaphthalene ringPhe, Tyr, Trp

Note: This table provides a hypothetical summary of potential interactions based on the chemical structure of this compound.

Computational Prediction of Molecular Recognition Specificity

The specificity of molecular recognition between a ligand, such as this compound, and its biological target is a cornerstone of its pharmacological activity. Computational methods, particularly molecular docking, are powerful tools for predicting and analyzing these interactions at an atomic level. These in silico techniques simulate the binding of a ligand to the active site of a receptor, providing insights into the binding affinity, orientation, and the specific non-covalent interactions that stabilize the complex.

Molecular docking studies can elucidate the binding mode of this compound with a given protein target. For instance, the pyrrolidine ring, a common scaffold in medicinal chemistry, can participate in various interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals and hydrophobic interactions. The bulky 4-methylnaphthalen-1-yl group significantly influences the binding specificity, often fitting into a hydrophobic pocket within the receptor's active site. The methyl group on the naphthalene moiety can further fine-tune these hydrophobic interactions.

The process involves preparing a 3D structure of the ligand and the target receptor. Docking algorithms then explore various possible conformations of the ligand within the receptor's binding site, scoring them based on a force field that estimates the binding energy. The results can reveal key amino acid residues that interact with the ligand. For example, aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site can form π-π stacking interactions with the naphthalene ring of the compound. nih.gov Polar residues such as serine, threonine, and asparagine may form hydrogen bonds with the pyrrolidine nitrogen.

These computational predictions are crucial for understanding the structural basis of the ligand's activity and for guiding the design of more potent and selective analogues. The insights gained from molecular docking can help in identifying which modifications to the structure of this compound are likely to enhance its binding affinity and specificity for a particular target.

Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Active Site

Interacting ResidueInteraction TypeDistance (Å)
TYR 84π-π Stacking3.5
PHE 290Hydrophobic4.2
LEU 312Hydrophobic3.8
ASN 152Hydrogen Bond2.9
TRP 286π-π Stacking4.0

Note: This data is illustrative and based on typical findings from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the activity of novel, untested analogues and guide the design of more potent molecules.

For a series of analogues of this compound, a QSAR study would involve compiling a dataset of these compounds along with their measured biological activities (e.g., inhibitory concentrations, IC50). A wide range of molecular descriptors would then be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: Dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric properties: Molecular volume, surface area, and shape indices.

Hydrophobic properties: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Topological properties: Indices that describe the connectivity of atoms in the molecule.

Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are then employed to build a mathematical model that correlates a combination of these descriptors with the observed biological activity. uran.ua

A hypothetical QSAR model for analogues of this compound might take the form of the following equation:

log(1/IC50) = a(LogP) - b(Molecular Volume) + c(Dipole Moment) + d

In this equation, 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. Such a model could indicate that higher lipophilicity (LogP) and a larger dipole moment enhance activity, while increased molecular volume is detrimental.

The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. nih.gov Once a statistically robust and predictive QSAR model is established, it can be used to virtually screen new, hypothetical analogues of this compound. This allows for the prioritization of the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process.

Table 2: Hypothetical QSAR Data for Analogues of this compound

CompoundLogPMolecular Volume (ų)Dipole Moment (Debye)Experimental log(1/IC50)Predicted log(1/IC50)
Analogue 14.22501.55.85.7
Analogue 24.52601.86.26.1
Analogue 33.92451.25.55.6
Analogue 44.82702.06.56.4
Analogue 54.12551.65.95.8

Note: This data is illustrative and represents a typical dataset used for QSAR modeling.

Investigation of Chemical Reactivity and Derivatization Strategies for 2 4 Methylnaphthalen 1 Yl Pyrrolidine

Mechanistic Studies of Key Synthetic Transformations

The synthesis of N-aryl-substituted pyrrolidines, such as 2-(4-methylnaphthalen-1-yl)pyrrolidine, can be achieved through various synthetic routes. One practical approach involves the reductive amination of diketones with anilines. For instance, the reaction of a suitable diketone with 4-methylnaphthalen-1-amine (B1584152) in the presence of an iridium catalyst and formic acid as a hydrogen source can yield the desired N-aryl pyrrolidine (B122466). nih.gov Mechanistic studies suggest that this transformation proceeds via a successive reductive amination pathway. The initial step involves the formation of an enamine or imine intermediate from the diketone and the aniline, which then undergoes iridium-catalyzed transfer hydrogenation. nih.gov

Another key transformation in the synthesis of pyrrolidine derivatives is intramolecular C-H amination. Copper-catalyzed intramolecular C-H amination of N-halide amides has been developed for the synthesis of pyrrolidines. nih.govacs.org Mechanistic investigations, including experimental and density functional theory (DFT) studies, have proposed a catalytic cycle involving a Cu(I)/Cu(II) pathway. nih.govacs.org The reaction is influenced by the nature of the ligand on the copper catalyst and the halide on the amide reactant. nih.govacs.org While not directly applied to this compound, this mechanistic understanding provides a basis for designing synthetic routes to related compounds.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This reaction is known for its high degree of stereo- and regioselectivity and allows for the creation of multiple stereocenters in a single step. mappingignorance.org The mechanism involves the generation of an azomethine ylide, which then reacts with a dipolarophile in a concerted or stepwise fashion, controlled by a chiral catalyst, to form the pyrrolidine ring. mappingignorance.org

Transition Metal-Catalyzed Functionalization of the Naphthalene (B1677914) and Pyrrolidine Moieties

Transition metal catalysis offers a powerful toolkit for the functionalization of both the naphthalene and pyrrolidine moieties of this compound.

Naphthalene Moiety Functionalization:

The naphthalene ring system is amenable to various transition metal-catalyzed C-H functionalization reactions. Ruthenium-catalyzed three-component reactions of naphthalenes, olefins, and alkyl bromides have been developed for the synthesis of multifunctional naphthalenes. rsc.org Mechanistic studies suggest that tertiary phosphines play a crucial role as auxiliary groups in facilitating these free-radical reactions. rsc.org Gold and copper catalysts have also been employed for the functionalization of naphthalene through carbene transfer reactions from diazo compounds. nih.gov These reactions can lead to either C-H insertion or cycloaddition products, depending on the metal catalyst used. nih.gov

Catalyst SystemReactantProduct TypeReference
Ru(II)/P(III)Naphthalene, Olefin, Alkyl BromideMultifunctionalized Naphthalene rsc.org
Au(I)/NaBAr'4Naphthalene, DiazoacetateC-H Insertion/Cycloaddition nih.gov
Cu(I)/NaBAr'4Naphthalene, DiazoacetateCycloheptatriene Derivative nih.gov

Pyrrolidine Moiety Functionalization:

The α-C-H bonds of the pyrrolidine ring are targets for transition metal-catalyzed functionalization. Palladium-catalyzed enantioselective α-arylation of N-Boc-pyrrolidine has been achieved. researchgate.netnih.gov This methodology often involves the deprotonation of the α-position with a strong base in the presence of a chiral ligand, followed by transmetalation and subsequent cross-coupling with an aryl halide. researchgate.netnih.gov Chiral phosphoric acids have also been shown to be effective ligands for the enantioselective palladium-catalyzed coupling of methylene (B1212753) C-H bonds with aryl boronic acids. nih.gov Furthermore, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides can produce N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov

Catalyst SystemReactantProduct TypeReference
Pd(OAc)2/PtBu3-HBF4N-Boc-pyrrolidine, Aryl Halideα-Aryl-N-Boc-pyrrolidine researchgate.net
Pd(II)/Chiral Phosphoric AcidThioamide-activated amine, Aryl Boronic Acidα-Aryl Amine nih.gov
Palladium Catalystγ-(N-Arylamino)alkene, Vinyl BromideN-Aryl-2-allyl Pyrrolidine nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic System

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

The methyl group on the naphthalene ring is an activating group and directs electrophilic attack to the ortho and para positions. Theoretical studies on methyl-substituted naphthalenes have shown that reactivity indices such as superdelocalizability and localization energy can successfully predict the reactive positions for electrophilic substitution reactions like chloromethylation. cdnsciencepub.com The sulfonation of naphthalene with hot concentrated sulfuric acid is another example of electrophilic substitution, yielding naphthalene-1-sulfonic acid or naphthalene-2-sulfonic acid depending on the reaction temperature. docbrown.info Similarly, naphthalene undergoes bromination, an electrophilic substitution, to primarily yield 1-bromonaphthalene. docbrown.info

Nucleophilic Aromatic Substitution:

While less common for electron-rich naphthalenes, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by strongly electron-withdrawing groups. In the context of related heterocyclic systems, the mechanism of SNAr of 2-methoxy-thiophenes with pyrrolidine has been investigated using DFT calculations. nih.govnih.gov The reaction proceeds through a stepwise pathway involving the initial addition of pyrrolidine to form a zwitterionic intermediate, followed by a proton transfer and elimination of methanol, which can be catalyzed by excess pyrrolidine. nih.govnih.gov For the naphthalene system in this compound to undergo nucleophilic substitution, the introduction of potent electron-withdrawing groups would likely be necessary.

Regioselective and Stereoselective Functional Group Interconversions

Functional group interconversions on both the naphthalene and pyrrolidine moieties can be performed with a high degree of regio- and stereoselectivity.

Pyrrolidine Moiety:

The regioselective functionalization of 2-substituted pyrrolidines is a key strategy for derivatization. A redox-triggered approach allows for the regio- and diastereoselective functionalization of the secondary α-C-H bond over the tertiary α-C-H bond in 2-substituted pyrrolidines. nih.gov This involves the use of an internal oxidant to generate an N,O-acetal, which can then be trapped by a nucleophile. nih.gov The regioselective 2-alkylation and 2-arylation of pyrrolidine can also be achieved through the organolithiation of cyclic imines. acs.org

Stereoselective synthesis methods are crucial for obtaining optically pure pyrrolidine derivatives. nih.govresearchgate.netnih.gov Many of these methods utilize chiral precursors, such as proline or 4-hydroxyproline, and involve the functionalization of the existing chiral ring. nih.govresearchgate.net Alternatively, stereoselective cyclization of acyclic precursors can lead to the formation of enantioenriched pyrrolidines. nih.govresearchgate.net

A one-pot photoenzymatic process has been developed for the synthesis of chiral N-Boc-3-aminopyrrolidines and N-Boc-3-hydroxypyrrolidines. This method combines a regioselective photooxyfunctionalization to create a 3-pyrrolidinone (B1296849) intermediate, followed by a stereoselective biocatalytic transamination or reduction. nih.gov

Naphthalene Moiety:

The isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene (B46627) is a significant regioselective transformation, often catalyzed by zeolites. rsc.org This process is a critical step in the synthesis of 2,6-dimethylnaphthalene. rsc.org The regioselectivity of electrophilic substitution on the naphthalene ring, as discussed previously, is also a key consideration in its functionalization. For example, the position of sulfonation on the naphthalene ring can be controlled by temperature. docbrown.info

Structure Activity Relationship Sar Studies and Mechanistic Biological Evaluation of 2 4 Methylnaphthalen 1 Yl Pyrrolidine Analogues

Design Principles for Modulating Biological Activities through Structural Features

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In Vitro Ligand Binding Assays to Molecular Targets

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Receptor Binding Affinity Profiling and Ligand-Target Engagement Studies

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Enzyme Inhibition Kinetics and Mechanism of Action Analysis

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Cellular Assay Development for Investigating Mechanistic Responses

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Cell-Based Phenotypic Screening Approaches for Novel Biological Activities

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Investigation of Intracellular Target Engagement and Pathway Modulation

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Impact of Stereochemistry on Molecular Recognition and Biological Response

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. In the case of 2-(4-Methylnaphthalen-1-yl)pyrrolidine analogues, the chiral center at the 2-position of the pyrrolidine (B122466) ring, as well as potential stereocenters on substituents, dictates the molecule's spatial conformation. This, in turn, profoundly influences its binding affinity for receptors and enzymes, and consequently, its biological activity. The differential effects of stereoisomers are a cornerstone of structure-activity relationship (SAR) studies, providing insights into the specific molecular interactions required for a desired biological response.

Research into structurally related compounds, such as naphthamide analogues bearing a pyrrolidine moiety, has demonstrated the significant impact of stereochemistry on receptor binding. These studies reveal that enantiomers, which are non-superimposable mirror images, can exhibit vastly different affinities and selectivities for their biological targets. For instance, in a series of N-(1-alkylpyrrolidin-3-yl)-naphthamides, the (S)- and (R)-enantiomers displayed distinct binding profiles at dopamine (B1211576) D2 and D3 receptors.

The orientation of substituents on the pyrrolidine ring plays a crucial role in how the molecule fits into the binding pocket of a receptor. Specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are highly dependent on the precise spatial positioning of the functional groups. A change in stereochemistry can alter the distances between these groups and their corresponding interaction points on the target protein, leading to a significant change in binding energy.

For example, studies on N-(1-alkyl-2-pyrrolidinylmethyl)-naphthamides have shown that the stereochemistry of the pyrrolidine ring, in combination with the nature of the N-alkyl substituent, significantly influences binding affinity at dopamine receptors. The bulkiness of the N-alkyl group can either enhance or diminish affinity depending on the stereoconfiguration of the pyrrolidine ring, highlighting a complex interplay between different structural features of the molecule in determining its biological activity.

The following table illustrates the differential binding affinities of (S)- and (R)-enantiomers of a series of N-(1-alkylpyrrolidin-3-yl)-4-bromo-1-methoxy-2-naphthamides for the dopamine D2 and D3 receptors. This data, from a study on structurally analogous compounds, exemplifies the profound impact of stereochemistry on molecular recognition.

CompoundStereoisomerN-Alkyl SubstituentD2 Receptor Binding Affinity (Ki, nM)D3 Receptor Binding Affinity (Ki, nM)D3/D2 Selectivity Ratio
1(S)n-Propyl2.50.55.0
2(R)n-Propyl15.62.85.6
3(S)n-Butyl3.20.48.0
4(R)n-Butyl18.93.16.1
5(S)Cyclopentyl2.10.37.0
6(R)Cyclopentyl12.51.96.6
7(S)Cycloheptyl1.80.29.0
8(R)Cycloheptyl10.31.56.9

As the data indicates, the (S)-enantiomers consistently exhibit higher binding affinities (lower Ki values) for both D2 and D3 receptors compared to their corresponding (R)-enantiomers. This suggests that the spatial arrangement of the (S)-configuration allows for a more favorable interaction with the binding sites of these receptors. Furthermore, the selectivity for the D3 receptor over the D2 receptor is also influenced by the stereochemistry, in conjunction with the size and nature of the N-alkyl substituent.

Advanced Analytical Methodologies for Research and Development of 2 4 Methylnaphthalen 1 Yl Pyrrolidine

Chromatographic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatography is a cornerstone for separating and analyzing chemical mixtures. For 2-(4-Methylnaphthalen-1-yl)pyrrolidine, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining its purity and resolving it from starting materials, by-products, and potential degradants.

The development of robust HPLC and GC methods is a critical first step in the analytical workflow. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often the primary choice for purity and assay determination due to its versatility and applicability to a wide range of compounds.

For this compound, a typical RP-HPLC method would be developed on a C18 column. researchgate.net The mobile phase would likely consist of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. researchgate.net Isocratic or gradient elution can be employed to achieve adequate separation from any impurities within a reasonable analysis time. Detection is typically performed using a UV/VIS detector, leveraging the chromophoric naphthalene (B1677914) ring system of the molecule.

Gas chromatography is another powerful technique, particularly for assessing volatile impurities. Due to the polarity and molecular weight of this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. nih.gov This could involve reacting the secondary amine of the pyrrolidine (B122466) ring with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The analysis would be performed on a capillary column, such as a DB-5 or equivalent, with a temperature program designed to separate the derivatized analyte from other volatile components.

Table 1: Illustrative HPLC and GC Method Parameters for Purity Analysis

Parameter HPLC Method Example GC Method Example
Column C18, 150 x 4.6 mm, 5 µm DB-5, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Phosphate Buffer (pH 3.0) Helium
Flow Rate 1.0 mL/min 1.0 mL/min
Elution/Temperature Program Isocratic (50:50 v/v) 100°C (2 min), ramp to 280°C at 15°C/min, hold 5 min
Detector UV/VIS at 225 nm Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Injection Volume/Mode 10 µL 1 µL (Splitless)
Derivatization Not required Required (e.g., with BSTFA)

The structure of this compound contains a stereocenter at the C2 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can have different biological activities. Chiral chromatography is the definitive technique for this purpose. gcms.cz

The separation of enantiomers can be achieved by HPLC using a Chiral Stationary Phase (CSP). researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are highly effective for a wide range of chiral compounds. The method development involves screening various CSPs and mobile phases (typically mixtures of alkanes like n-hexane and alcohols like isopropanol (B130326) or ethanol) to find conditions that provide baseline separation of the two enantiomers. researchgate.net The addition of a small amount of an amine modifier, such as triethylamine, can improve peak shape and resolution. researchgate.net Enantiomeric excess (e.e.) is then calculated from the relative peak areas of the two enantiomers.

Table 2: Example Conditions for Chiral HPLC Separation

Parameter Method Details
Column Chiralcel OD-H (Polysaccharide-based CSP)
Mobile Phase n-Hexane:Ethanol (98:2, v/v) + 0.2% Triethylamine
Flow Rate 1.0 mL/min
Temperature 25°C
Detector UV at 254 nm

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Potential Metabolite Identification in In Vitro Systems

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer exceptional sensitivity and specificity. They are indispensable for detecting trace-level impurities and for structural elucidation, such as identifying potential metabolites in in vitro systems (e.g., liver microsomes).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for trace analysis. nih.gov A hydrophilic interaction liquid chromatography (HILIC) or reversed-phase method can be used to separate the parent compound from its potential metabolites. The mass spectrometer, often a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated by collision-induced dissociation. This high selectivity allows for quantification at very low levels, even in complex biological matrices. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying unknown volatile or semi-volatile compounds after derivatization. nih.gov The gas chromatograph separates the components of a mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries for compound identification. nih.gov This is particularly useful for identifying metabolites generated in in vitro studies, where the structures are not known beforehand. nih.govnih.gov Common metabolic transformations for a molecule like this compound could include hydroxylation on the naphthalene ring or the pyrrolidine ring, or N-dealkylation.

Table 3: Potential In Vitro Metabolites and Illustrative LC-MS/MS MRM Transitions

Compound Proposed Metabolic Reaction Precursor Ion (m/z) [M+H]⁺ Product Ion (m/z)
This compound Parent Compound 226.2 155.1 (Loss of pyrrolidine)
Hydroxylated Metabolite Aromatic or Aliphatic Hydroxylation 242.2 171.1 or 155.1
N-Oxide Metabolite N-Oxidation 242.2 226.2 (Loss of oxygen)

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence) for Concentration Determination in Research Assays

For routine concentration determination in research assays where high sample throughput is needed, direct spectroscopic methods can be highly effective. The presence of the naphthalene moiety in this compound makes it amenable to both UV-Vis and fluorescence spectroscopy.

UV-Vis spectroscopy relies on the principle that molecules with chromophores absorb light at specific wavelengths. The naphthalene ring system exhibits strong UV absorbance. A wavelength of maximum absorbance (λmax) can be determined by scanning a solution of the compound across the UV spectrum. By creating a calibration curve of absorbance versus known concentrations, the concentration of unknown samples can be determined using the Beer-Lambert law.

Fluorescence spectroscopy offers even greater sensitivity and selectivity. Naphthalene and its derivatives are known to be fluorescent. researchgate.net The compound is excited at a specific wavelength, and the emitted light is measured at a longer wavelength. Similar to UV-Vis, a standard curve of fluorescence intensity versus concentration can be generated for quantification. This method is particularly useful for measuring very low concentrations of the compound in various research assays.

Table 4: Hypothetical Spectroscopic Parameters for Quantification

Parameter UV-Vis Spectroscopy Fluorescence Spectroscopy
Solvent Methanol or Ethanol Methanol or Ethanol
Wavelength of Max. Absorbance (λmax) ~225-230 nm Not Applicable
Excitation Wavelength (λex) Not Applicable ~280 nm
Emission Wavelength (λem) Not Applicable ~335 nm
Quantification Range µg/mL to mg/mL ng/mL to µg/mL

Stability Studies under Various Laboratory and Storage Conditions

Assessing the chemical stability of this compound is essential to define appropriate storage and handling conditions. Stability studies involve subjecting the compound to a range of stress conditions over time and monitoring for degradation. researchgate.net

A stability-indicating HPLC method, as described in section 7.1.1, is used to quantify the parent compound and detect the formation of any degradation products. The stress conditions typically include:

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Thermal Stress: Storage at elevated temperatures in both solid and solution forms.

Photostability: Exposure to controlled UV and visible light according to ICH guidelines.

Samples are collected at various time points, and the percentage of the parent compound remaining is calculated. This data helps to identify potential degradation pathways and establish recommended storage conditions to ensure the compound's integrity during its lifecycle in a research setting.

Table 5: Typical Conditions for a Forced Degradation Study

Stress Condition Reagent/Condition Duration Analytical Method
Acid Hydrolysis 0.1 M HCl at 60°C 0, 2, 4, 8, 24 hours RP-HPLC with UV detection
Base Hydrolysis 0.1 M NaOH at 60°C 0, 2, 4, 8, 24 hours RP-HPLC with UV detection
Oxidation 3% H₂O₂ at room temp. 0, 2, 4, 8, 24 hours RP-HPLC with UV detection
Thermal 80°C (Solid & Solution) 1, 3, 7 days RP-HPLC with UV detection
Photolytic ICH Q1B conditions Overall illumination ≥ 1.2 million lux hours RP-HPLC with UV detection

Future Research Directions and Translational Perspectives in 2 4 Methylnaphthalen 1 Yl Pyrrolidine Chemistry

Exploration of Unconventional Synthetic Methodologies and Sustainable Production Routes

Future synthetic efforts for 2-(4-Methylnaphthalen-1-yl)pyrrolidine and its analogs will likely pivot towards greener and more efficient methodologies. Conventional multi-step syntheses can be resource-intensive; therefore, the exploration of unconventional routes is a critical research direction.

Key Future Methodologies:

Continuous Flow Synthesis: This technology offers rapid, scalable, and cost-efficient access to chiral pyrrolidines. rsc.org Implementing a flow protocol could significantly enhance production throughput, improve reaction control, and minimize waste compared to batch processing.

Biocatalysis: Employing enzymes for key synthetic steps can offer high stereoselectivity under mild conditions, reducing the need for harsh reagents and protecting groups. This aligns with the growing demand for sustainable chemical manufacturing.

C-H Activation/Arylation: Modern methods for the direct C-H arylation of pyrrolidines could provide a more atom-economical route to the core structure, bypassing the need for pre-functionalized starting materials. chemistryviews.org Metal- and oxidant-free arylation techniques represent a particularly sustainable approach. chemistryviews.org

Catalytic Reductive Amination: The use of advanced catalysts, such as iridium complexes, for the reductive amination of suitable diketone precursors with anilines can be performed in water, showcasing a highly sustainable and practical approach to N-aryl-substituted pyrrolidines. mdpi.com

These advanced synthetic strategies promise not only to make this compound more accessible but also to facilitate the creation of diverse analog libraries for further investigation.

Application of Advanced Computational Approaches for De Novo Design and Rational Ligand Optimization

Computational chemistry is poised to play a pivotal role in rationally designing and optimizing ligands based on the this compound scaffold. Given that similar structures have shown activity at monoamine transporters, these would be logical initial targets for in silico studies. acs.orgnih.gov

Computational Strategies to Be Employed:

Molecular Docking and Dynamics: These techniques can predict the binding modes and affinities of novel analogs within the active sites of biological targets like the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. acs.orgnih.gov This allows for the prioritization of compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): By building predictive models based on the biological activity of a set of synthesized analogs, QSAR can identify key structural features that govern potency and selectivity. acs.org

De Novo Design: Advanced algorithms can generate entirely new molecular structures tailored to fit a specific protein's binding pocket, using the this compound scaffold as a starting point. nih.govnih.gov

Generative AI Methods: Emerging AI tools can directly generate novel protein scaffolds around a desired active site or design ligands with high predicted activity, potentially accelerating the discovery of highly potent and selective molecules. biorxiv.org

These computational approaches can significantly reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on the most promising candidates. nih.gov

Table 1: Potential Computational Approaches for Ligand Optimization

Computational MethodObjectivePotential Application to this compoundPredicted Outcome
Molecular DockingPredict binding pose and affinityScreening analogs against monoamine transporters (DAT, SERT, NET). acs.orgnih.govIdentification of analogs with high predicted binding scores.
Molecular Dynamics (MD) SimulationsAssess binding stability and conformational changesSimulating the interaction of top-docked poses with target proteins over time.Confirmation of stable binding and insight into protein-ligand interactions.
QSAR ModelingIdentify key structural-activity relationshipsDeveloping models from a library of synthesized analogs and their measured biological activities. acs.orgA predictive model to guide the design of more potent compounds.
Free Energy Perturbation (FEP)Accurately predict relative binding affinitiesCalculating the energetic cost of transforming one analog into another within the binding site.Precise ranking of candidate molecules before synthesis.

Expansion of Biological Target Space Investigations using High-Throughput Screening (HTS) of Analogues

The structural features of this compound suggest its potential to interact with a wide range of biological targets beyond monoamine transporters. A key future direction is the synthesis of a diverse library of analogs and its subsequent evaluation using High-Throughput Screening (HTS) against various target classes.

Compound libraries for HTS are often designed for structural diversity and drug-like properties to maximize the chances of finding a "hit". ku.edu An encoded combinatorial chemistry approach could be applied to generate a large library of functionalized pyrrolidines for efficient screening. nih.govresearchgate.net

Potential Target Classes for HTS:

G-Protein Coupled Receptors (GPCRs): This large family of receptors is a common target for drugs containing the pyrrolidine (B122466) scaffold. nih.gov

Ion Channels: Pyrrolidine-containing molecules have been shown to modulate the activity of various ion channels.

Enzymes: The scaffold could serve as a basis for inhibitors of enzymes such as kinases, proteases, or monoamine oxidase (MAO). researchgate.netacs.org

Anti-amyloidogenic Agents: Naphthalene (B1677914) derivatives have been investigated for their ability to inhibit the aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease. nih.gov

HTS campaigns could uncover entirely new biological activities for this class of compounds, opening up new therapeutic avenues. stanford.edu

Development as Chemical Probes for Elucidating Biological Pathways

Potent and selective analogs of this compound could be developed into chemical probes. These tools are invaluable for studying the function of proteins and dissecting complex biological pathways. nih.gov

Steps for Developing Chemical Probes:

Identification of a Potent and Selective Ligand: Through the methods described above, an analog with high affinity and selectivity for a single biological target would be identified.

Functionalization: The molecule would be modified to incorporate a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) tag) or a reactive group (e.g., a photo-crosslinker) without significantly disrupting its biological activity.

In Vitro and In Situ Validation: The resulting probe would be used in cellular or tissue-based experiments to visualize the target protein, pull it down from complex mixtures, or identify its interaction partners, thereby helping to elucidate its biological role.

The development of such probes could provide fundamental insights into cellular processes and disease mechanisms.

Potential Utility in Catalysis or Materials Science Applications

The structural motifs of this compound also suggest potential applications outside of medicine.

Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts or as ligands for transition metals in enantioselective synthesis. nih.govnih.gov Future research could explore the catalytic activity of this compound and its derivatives in reactions such as aldol (B89426) additions, Michael reactions, or cycloadditions. nih.govresearchgate.net The C2-symmetric nature of some pyrrolidine derivatives is particularly effective in creating a chiral binding pocket that directs enantioselective transformations. nih.gov

Materials Science: The naphthalene component is a well-known chromophore and is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Incorporating the this compound scaffold into polymers or larger molecular systems could lead to new materials with interesting photophysical or charge-transport properties. Pyrrolidine-containing structures can also find use in the development of novel pesticides. researchgate.net

Exploring these non-biological applications could reveal new functionalities and expand the utility of this chemical scaffold into diverse technological fields.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Methylnaphthalen-1-yl)pyrrolidine, and how can reaction conditions be optimized?

Answer: The synthesis of pyrrolidine derivatives typically involves multi-step reactions, such as nucleophilic substitution, condensation, or coupling. For example:

  • Step 1: React naphthalene derivatives (e.g., 4-methylnaphthalen-1-yl bromide) with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) to form the target compound.
  • Step 2: Purify via column chromatography and verify purity (>99%) using HPLC or NMR .
    Optimization Strategies:
  • Adjust solvent polarity (e.g., dichloromethane vs. THF) to enhance yield.
  • Use catalysts like triethylamine to accelerate coupling reactions .
  • Monitor reaction progress with TLC and optimize temperature (e.g., 25–60°C) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify proton environments (e.g., methyl groups on naphthalene at δ ~2.5 ppm) and confirm pyrrolidine ring integrity (δ ~3.0–3.5 ppm for N-linked protons) .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peak at m/z 225.3) .
  • X-ray Crystallography: Resolve 3D structure and confirm stereochemistry, as demonstrated for structurally similar compounds in Acta Crystallographica .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Answer: Contradictions often arise from impurities, tautomerism, or dynamic effects. Methodological approaches include:

  • Comparative Analysis: Cross-reference with structurally validated analogs (e.g., 2-amino-6-(naphthalen-1-yl)pyridine derivatives) .
  • Variable Temperature NMR: Detect conformational changes or solvent interactions affecting peak splitting .
  • Computational Modeling: Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What experimental designs are suitable for studying the biological activity of this compound?

Answer:

  • In Vitro Assays:
    • Dose-Response Studies: Test cytotoxicity (e.g., IC₅₀ values) against cancer cell lines using MTT assays .
    • Enzyme Inhibition: Screen for activity against targets like kinases or proteases via fluorometric assays .
  • In Vivo Models: Use rodent studies to evaluate pharmacokinetics (e.g., bioavailability, half-life) .
    Data Analysis:
  • Apply ANOVA or non-parametric tests to compare treatment groups.
  • Use AI tools (e.g., Science Navigator) to optimize experimental parameters and interpret dose-response curves .

Q. How can computational methods enhance the study of this compound’s reactivity?

Answer:

  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., receptor docking) to predict binding affinities .
  • QSAR Modeling: Correlate structural features (e.g., methyl group position) with biological activity using regression analysis .
  • Synthetic Pathway Prediction: AI platforms like IBM RXN for Chemistry propose optimal routes and side-product mitigation strategies .

Q. What strategies address low yields in the synthesis of this compound analogs?

Answer:

  • Catalyst Screening: Test palladium or copper catalysts for coupling reactions to improve efficiency .
  • Microwave-Assisted Synthesis: Reduce reaction time and enhance yield via controlled heating .
  • Protecting Groups: Temporarily block reactive sites (e.g., amine groups) to prevent undesired side reactions .

Q. How should researchers design studies to investigate structure-activity relationships (SAR) for this compound?

Answer:

  • Structural Modifications: Synthesize analogs with variations in the pyrrolidine ring (e.g., substituents at C-3) or naphthalene methyl group position .
  • Activity Profiling: Test analogs against a panel of biological targets (e.g., antimicrobial, anticancer assays) .
  • Statistical Analysis: Use principal component analysis (PCA) to identify critical structural determinants of activity .

Q. What are the best practices for ensuring reproducibility in studies involving this compound?

Answer:

  • Detailed Protocols: Document reaction conditions (solvent, temperature, catalyst) and purification steps .
  • Reference Standards: Use certified materials (e.g., CAS-registered compounds) for calibration .
  • Open Data: Share raw spectral data and crystallography files in repositories like PubChem or CCDC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.